molecular formula C8H11N3 B11923734 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11923734
M. Wt: 149.19 g/mol
InChI Key: QZSKCCGHFJFUOS-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with guanidine derivatives can yield the desired pyrrolopyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, apoptosis, and other critical biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .

Biological Activity

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1211537-59-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and specific biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 1211537-59-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines can be synthesized through various methods, including the use of specific catalysts and reagents to enhance yield and purity .

Anticancer Properties

Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a series of compounds related to pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit tumor cell proliferation. The results indicated that certain analogs demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in purine biosynthesis .

Table 1: Inhibition Potency of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 10.0227GARFTase inhibition
Compound 20.0154FRα-mediated transport
Compound 30.0301PCFT-mediated transport

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolo[3,4-d]pyrimidine derivatives. Compounds have been shown to exhibit activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in these compounds enhances their bactericidal effects .

Table 2: Antimicrobial Activity of Selected Pyrrolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL

Anti-inflammatory Effects

Pyrrolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. In animal models, certain derivatives demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity Comparison

Compound% Inhibition at 4h% Inhibition at 5h
Compound X43.17%40.91%
Indomethacin47.72%42.22%

Case Studies

  • Anticancer Evaluation : A study focused on the evaluation of a novel series of pyrrolo[3,4-d]pyrimidines showed that compounds with a thienoyl side chain exhibited enhanced cytotoxicity against human tumor cells expressing folate receptors . The study concluded that these compounds could serve as potential candidates for further development in cancer therapy.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrrolo derivatives against clinical isolates of bacteria. The results highlighted the significance of structural modifications in enhancing antibacterial activity .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3

InChI Key

QZSKCCGHFJFUOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2CNCC2=N1

Origin of Product

United States

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